molecular formula C18H13Cl B1505711 1-chloro-3-(4-phenylphenyl)benzene

1-chloro-3-(4-phenylphenyl)benzene

Cat. No.: B1505711
M. Wt: 264.7 g/mol
InChI Key: MCEPVGVINCBIFH-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-phenylphenyl)benzene ( 1762-86-3), also known as 3-Chloro-1,1':4',1''-terphenyl or 3-Chloro-p-terphenyl, is a high-purity chlorinated terphenyl compound with the molecular formula C18H13Cl . This aromatic hydrocarbon features a chloro-substituted benzene ring linked to a biphenyl moiety, which provides unique electronic and steric properties valuable for advanced research applications . The compound is supplied as a crystalline solid with a guaranteed purity of ≥95% (by HPLC), and each batch undergoes rigorous quality control testing, including GC-MS and NMR, to ensure consistency for sensitive applications . Its primary research value lies in its extended π-conjugated system, which makes it an excellent building block for studying charge transport in organic semiconductors . Researchers utilize this compound as a key intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) . Furthermore, its rigid terphenyl backbone and the specific effects of the chlorine substituent make it a promising precursor for the development of liquid crystalline materials and as a dopant in charge transport layers . This product is sold exclusively for laboratory research and is strictly prohibited from commercial use, diagnostics, or human or animal applications .

Properties

Molecular Formula

C18H13Cl

Molecular Weight

264.7 g/mol

IUPAC Name

1-chloro-3-(4-phenylphenyl)benzene

InChI

InChI=1S/C18H13Cl/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H

InChI Key

MCEPVGVINCBIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Reaction-Based Synthesis

Overview:
The primary synthetic route to 1-chloro-3-(4-phenylphenyl)benzene involves Friedel-Crafts alkylation or acylation reactions, where biphenyl derivatives react with chlorinated aromatic compounds under Lewis acid catalysis.

Reaction Conditions:

  • Catalysts: Aluminum chloride (AlCl3) is the most commonly used Lewis acid catalyst.
  • Solvents: Anhydrous conditions using solvents such as dichloromethane or carbon tetrachloride.
  • Temperature: Typically maintained between 0°C to room temperature for controlled chlorination and substitution.
  • Reaction Time: Varies from 4 to 10 hours depending on scale and reagent purity.

Mechanism:
The reaction proceeds via electrophilic aromatic substitution, where the chlorinated aromatic electrophile activates the aromatic ring of biphenyl, leading to selective substitution at the 3-position relative to the chlorine substituent.

Example:

  • A study demonstrated the preparation of related chlorinated terphenyls by reacting biphenyl with 2,4,6-trichlorobenzoyl chloride in the presence of AlCl3, resulting in high yields of chlorinated terphenyl derivatives.

Direct Chlorination of Phenylphenyl Precursors

Overview:
Selective chlorination of 4-phenylphenylbenzene derivatives is another route, where chlorine gas or chlorinating agents are bubbled through a solution of the substrate under controlled temperature.

Reaction Conditions:

  • Chlorinating Agent: Chlorine gas or sulfuryl chloride (SO2Cl2).
  • Solvents: Carbon tetrachloride (CCl4) or tetrachloroethylene are typical solvents to dissolve the substrate and facilitate chlorination.
  • Temperature Control: Reactions are often conducted in an ice bath or at temperatures ranging from 0°C to 100°C to avoid over-chlorination.
  • Purification: Recrystallization from n-hexane or similar solvents is used to purify the chlorinated product.

Research Findings:

  • Chlorination of phenylphenol derivatives at room temperature or slightly elevated temperatures yielded chlorinated products with moderate to good yields (~50%) after recrystallization.
  • Temperature control is critical to avoid poly-chlorination or decomposition.

Grignard Reaction and Organometallic Approaches (Limited Use)

Although less common for this specific compound, some related chlorinated biphenyls have been synthesized via Grignard reagents reacting with chlorinated aromatic halides. However, this method is generally more complex and less cost-effective compared to Friedel-Crafts or direct chlorination.

Industrial and Scale-Up Considerations

Industrial Synthesis:

  • Large-scale synthesis relies heavily on Friedel-Crafts reactions due to their simplicity and scalability.
  • Use of excess biphenyl or chlorinated benzene derivatives ensures complete conversion.
  • After reaction completion, unreacted starting materials are recovered by distillation or solvent extraction to minimize waste and cost.

Purification Techniques:

Purification Method Solvent/Technique Notes
Recrystallization n-Hexane, ethanol Common for removing impurities
Column Chromatography Silica gel, dichloromethane For fine purification
Vacuum Filtration Post solvent evaporation Isolates crystalline product

Summary of Preparation Methods and Conditions

Method Starting Materials Catalyst/Agent Solvent Temperature Yield (%) Notes
Friedel-Crafts Alkylation Biphenyl + 2,4,6-trichlorobenzoyl chloride AlCl3 CH2Cl2, CCl4 0°C to room temp 70-90 One-step, mild conditions, suitable for scale-up
Direct Chlorination 4-Phenylphenylbenzene derivatives Cl2 or SO2Cl2 CCl4, tetrachloroethylene 0-100°C ~50 Requires careful temp control, purification needed
Grignard Reaction (less common) Biphenyl Grignard + chlorobenzene derivatives Mg, acid work-up Ether solvents Reflux Variable More complex, less cost-effective

Analytical Characterization Post-Preparation

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while oxidation can produce chlorinated benzoic acids .

Scientific Research Applications

3-Chloro-1,1’:4’,1’'-terphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent at position 3 critically determines electronic and steric behavior. Key comparisons include:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties Applications/Findings
1-Chloro-3-(4-phenylphenyl)benzene Biphenyl 252.75 High steric bulk, extended π-conjugation Potential use in materials science (e.g., liquid crystals)
1-Chloro-3-(4-methoxyphenyl)benzene 4-Methoxyphenyl 218.68 Electron-donating methoxy group enhances polarity; moderate solubility Catalytic studies (photocatalytic C–C bond formation)
1-Chloro-3-((trifluoromethyl)sulfonyl)benzene (Trifluoromethyl)sulfonyl 274.63 Strong electron-withdrawing groups; increases acidity Non-nucleotide CD73 inhibitors (pIC₅₀ > 7.0)
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene Chlorophenyl ethyl 251.15 Enhanced hydrophobicity; bioaccumulation potential Pharmaceutical impurity; environmental persistence concerns
1-Chloro-3-(prop-1-yn-1-yl)benzene Propargyl 150.61 Alkyne group enables cycloaddition/click chemistry Building block for spirocyclic compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance electrophilicity and acidity, making such derivatives suitable for enzyme inhibition (e.g., CD73 inhibitors in ) . Conversely, electron-donating groups (e.g., methoxy) improve solubility and polar reactivity .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-chloro-3-(4-phenylphenyl)benzene, and how can purity be optimized?

Synthesis of this compound can be achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 1-chloro-3-bromobenzene and 4-phenylphenylboronic acid. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient aryl-aryl bond formation.
  • Solvent optimization : Toluene or THF at reflux (80–110°C) with aqueous Na₂CO₃ as a base.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >98% purity .
    Continuous flow reactors (e.g., microreactors) have been reported to enhance yield (up to 85%) and reduce side products in analogous chlorinated benzene syntheses .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 295.0594, observed = 295.0592) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.45–7.20 (m, aromatic protons) and absence of impurities (e.g., residual solvents).
    • ¹³C NMR : Peaks corresponding to chlorine-substituted carbons (δ 135–140 ppm) and biphenyl linkages .
  • X-ray Crystallography : Resolves steric effects of the 4-phenylphenyl group, with dihedral angles between aromatic rings (~45°) indicating conjugation .

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

The chlorine atom at position 1 directs electrophilic substitution to the para position of the adjacent phenyl group. The 4-phenylphenyl moiety enhances steric hindrance, favoring reactions under mild conditions (e.g., catalytic hydrogenation requires Pd/C at 50°C to avoid over-reduction). DFT calculations suggest the electron-withdrawing chlorine stabilizes transition states in SNAr reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Discrepancies in yields (e.g., 47% vs. 37% in analogous compounds) often arise from:

  • Oxygen sensitivity : Use of Schlenk lines or nitrogen atmospheres to prevent catalyst deactivation.
  • Temperature gradients : Ensure uniform heating in large-scale reactors via internal thermocouples.
  • Impurity profiling : LC-MS to identify byproducts (e.g., dehalogenated intermediates) .

Q. What strategies enable enantioselective functionalization of this compound for chiral material development?

Chiral auxiliaries or asymmetric catalysis can be applied:

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives with enantiomeric excess (ee) >90% .
  • Transition-metal catalysts : Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketones derived from the parent compound .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • DFT calculations : Optimize transition-state geometries to identify favored reaction pathways (e.g., chlorination at position 4 vs. 5).
  • Hammett parameters : Quantify substituent effects on reaction rates (σ⁺ values for chlorine: +0.11) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the chlorine-substituted ring increases electrophilicity, leading to hydrolysis at elevated temperatures (>100°C).
  • Basic conditions : Resistance to nucleophilic attack due to steric shielding by the 4-phenylphenyl group. Kinetic studies show a half-life >24 hours in 1M NaOH at 25°C .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact biological activity in related compounds?

Comparative studies of 1-fluoro-3-(4-phenylphenyl)benzene reveal:

  • Reduced cytotoxicity : Fluorine’s lower electronegativity decreases interactions with cellular thiols.
  • Enhanced bioavailability : LogP decreases from 4.2 (chloro) to 3.8 (fluoro), improving aqueous solubility .

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